molecular formula C7H11NO4 B14375621 Ethyl 2-methyl-2-nitrobut-3-enoate CAS No. 90685-76-0

Ethyl 2-methyl-2-nitrobut-3-enoate

Cat. No.: B14375621
CAS No.: 90685-76-0
M. Wt: 173.17 g/mol
InChI Key: WCHUFXMPVVTFKI-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-nitrobut-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a nitro group and a double bond, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-2-nitrobut-3-enoate can be synthesized through various methods. One common approach involves the esterification of 2-methyl-2-nitrobut-3-enoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or dry hydrogen chloride gas can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-nitrobut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-methyl-2-nitrobut-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-nitrobut-3-enoate involves its reactive nitro and ester groups. The nitro group can undergo reduction to form amines, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding alcohol and carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-2-nitrobut-3-enoate is unique due to its combination of a nitro group and an ester functionality. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters like ethyl acetate or methyl butyrate. Its reactivity makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .

Properties

CAS No.

90685-76-0

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

ethyl 2-methyl-2-nitrobut-3-enoate

InChI

InChI=1S/C7H11NO4/c1-4-7(3,8(10)11)6(9)12-5-2/h4H,1,5H2,2-3H3

InChI Key

WCHUFXMPVVTFKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C=C)[N+](=O)[O-]

Origin of Product

United States

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